molecular formula C19H24O3S B2705908 [4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane CAS No. 339011-15-3

[4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane

Cat. No.: B2705908
CAS No.: 339011-15-3
M. Wt: 332.46
InChI Key: SKHRAYMSPNIPHF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane is a complex organic compound with a unique structure that includes a tert-butyl group, a benzyl group, and a phenoxyethyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of the individual components The tert-butylbenzyl group can be synthesized through Friedel-Crafts alkylation, while the phenoxyethyl group can be prepared via etherification reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: The benzyl and phenoxyethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of sulfur-containing compounds on biological systems. Its interactions with proteins and enzymes can provide insights into the role of sulfur in biological processes.

Medicine

In medicine, 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane could be investigated for its potential therapeutic properties. Sulfur-containing compounds are known for their antimicrobial and anti-inflammatory effects, making this compound a candidate for drug development.

Industry

In industrial applications, this compound can be used as an additive in materials science, providing unique properties to polymers and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom can form covalent bonds with amino acid residues, altering the structure and function of the target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)benzyl(2-methoxyethyl)-lambda~6~-sulfane
  • 4-(Tert-butyl)benzyl(2-ethoxyethyl)-lambda~6~-sulfane
  • 4-(Tert-butyl)benzyl(2-propoxyethyl)-lambda~6~-sulfane

Uniqueness

Compared to similar compounds, 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane stands out due to the presence of the phenoxyethyl group, which can enhance its reactivity and interaction with biological targets. This unique structure may provide distinct advantages in its applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-tert-butyl-4-(2-phenoxyethylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3S/c1-19(2,3)17-11-9-16(10-12-17)15-23(20,21)14-13-22-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHRAYMSPNIPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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